Cyclopetide 2

Antimicrobial peptides Cyclic peptides Gram-positive bacteria

Cyclopetide 2 (Compound 2) is a synthetic cyclic antimicrobial peptide with moderate activity against Bacillus subtilis (MIC 50 μg/mL) and low mammalian cytotoxicity (IC50 >200 μg/mL in human hepatocytes). Its conformational rigidity provides proteolytic stability. Documented applications include β-lactam antibiotic synergy (≥4-fold ampicillin MIC reduction), sub-MIC biofilm inhibition (50% at 25 μg/mL), and a 60% reduction in tomato bacterial canker severity. Ideal for antimicrobial mechanism studies, adjuvant screening, anti-biofilm research, and agrochemical biopesticide development.

Molecular Formula C12H17N3O5
Molecular Weight 283.28 g/mol
Cat. No. B12387359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopetide 2
Molecular FormulaC12H17N3O5
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O
InChIInChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1
InChIKeyVGNAMNNHMPYOHS-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopetide 2 (CAS 748142-26-9) Procurement Guide: Antimicrobial Cyclic Peptide with Documented Activity Against B. subtilis


Cyclopetide 2 (also referred to as Compound 2) is a synthetic cyclic antimicrobial peptide with a molecular formula of C12H17N3O5 and a molecular weight of 283.28 g/mol . The compound demonstrates moderate antibacterial activity against the Gram-positive model organism Bacillus subtilis, with a reported minimum inhibitory concentration (MIC) of 50 μg/mL under standard broth microdilution conditions . As a cyclic peptide, Cyclopetide 2 possesses the characteristic conformational rigidity and enhanced proteolytic stability associated with this structural class, making it a valuable tool compound for antimicrobial mechanism studies and structure-activity relationship investigations .

Why Cyclopetide 2 Cannot Be Replaced by Generic Cyclic Peptides or Linear Antimicrobial Peptide Analogs


Cyclic antimicrobial peptides constitute a structurally diverse class of compounds wherein subtle variations in amino acid sequence, ring size, and side-chain functionality profoundly impact biological activity, spectrum of action, and host cell cytotoxicity . Cyclopetide 2, specifically, exhibits a distinct antimicrobial profile characterized by moderate potency against B. subtilis (MIC 50 μg/mL) coupled with favorable mammalian cell compatibility (IC50 >200 μg/mL in human hepatocyte assays) . This particular potency-to-cytotoxicity ratio is not conserved across structurally related cyclic peptides; for instance, Cyclopetide 1 (Compound 1) demonstrates approximately 2-fold greater antibacterial potency (MIC 25 μg/mL) , yet comparative cytotoxicity data remains unpublished, preventing direct safety margin assessments. Furthermore, the documented synergistic behavior of Cyclopetide 2 with β-lactam antibiotics and its biofilm-inhibitory activity at sub-MIC concentrations represent application-specific attributes that cannot be assumed for in-class analogs without empirical validation .

Cyclopetide 2 Quantitative Differentiation Evidence: Antimicrobial Potency, Cytotoxicity, Synergy, Biofilm Inhibition, and Agricultural Efficacy


Antibacterial Potency Against B. subtilis: Direct Comparison with Cyclopetide 1

Cyclopetide 2 exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against Bacillus subtilis, as determined by standard broth microdilution methodology . In contrast, the closely related structural analog Cyclopetide 1 (CAS 82081-23-0) demonstrates an MIC of 25 μg/mL against the same organism under comparable assay conditions . This 2-fold difference in potency indicates that Cyclopetide 2 is the less active of the two congeners; however, this reduced antibacterial potency may be offset by a more favorable cytotoxicity profile (see Evidence Item 2), making Cyclopetide 2 a preferred candidate for applications where host cell safety is paramount .

Antimicrobial peptides Cyclic peptides Gram-positive bacteria

Mammalian Cell Cytotoxicity Profile: Low Toxicity in Human Hepatocyte Assays

Cyclopetide 2 exhibits minimal cytotoxicity against human hepatocyte cell lines, with a reported IC50 value exceeding 200 μg/mL . While a direct head-to-head cytotoxicity comparison with Cyclopetide 1 is not available in the public domain, the documented MIC50 (antimicrobial activity) to IC50 (mammalian toxicity) ratio for Cyclopetide 2 exceeds 4 (200 μg/mL / 50 μg/mL), indicating a favorable selectivity window for antimicrobial applications . In contrast, many linear cationic antimicrobial peptides exhibit cytotoxicity at concentrations only 2- to 4-fold above their MIC values, underscoring the potential safety advantage conferred by the cyclic architecture of Cyclopetide 2 [1].

Cytotoxicity Therapeutic index Drug safety

Synergistic Enhancement of β-Lactam Antibiotics: 4-Fold Reduction in Ampicillin MIC

When co-administered with the β-lactam antibiotic ampicillin, Cyclopetide 2 reduces the MIC of ampicillin by a factor of at least 4 against drug-resistant bacterial strains, as demonstrated in checkerboard synergy assays . This synergistic interaction suggests that Cyclopetide 2 may enhance the efficacy of conventional antibiotics through membrane permeabilization or other complementary mechanisms, thereby lowering the required therapeutic dose of the β-lactam component .

Antibiotic synergy Combination therapy Antimicrobial resistance

Biofilm Inhibition at Sub-MIC Concentrations: 50% Reduction at 25 μg/mL

Cyclopetide 2 suppresses Staphylococcus aureus biofilm formation at a concentration of 25 μg/mL, which corresponds to one-half of its MIC against B. subtilis . The proposed mechanism involves interference with quorum sensing signaling molecules (e.g., autoinducer-2), thereby attenuating bacterial virulence without imposing direct selective pressure for resistance . In comparison, many conventional antibiotics require concentrations at or above their MIC to achieve comparable biofilm inhibition.

Biofilm Anti-virulence Staphylococcus aureus

Agricultural Biocontrol Efficacy: 60% Reduction in Tomato Bacterial Canker Disease Severity

Foliar application of Cyclopetide 2 as a spray formulation reduced disease severity in tomato plants challenged with Clavibacter michiganensis, the causative agent of bacterial canker, by approximately 60% relative to untreated infected controls . This level of disease suppression demonstrates the potential utility of Cyclopetide 2 as a biologically derived alternative to conventional copper-based bactericides in agricultural settings.

Plant disease control Biocontrol Clavibacter michiganensis

Recommended Research and Industrial Applications for Cyclopetide 2 Based on Quantitative Evidence


Antimicrobial Mechanism of Action Studies in Gram-Positive Model Systems

Cyclopetide 2 is well-suited for mechanistic investigations of cyclic peptide-membrane interactions using B. subtilis as a model organism . Its moderate MIC (50 μg/mL) allows for clear dose-response resolution, while its low mammalian cytotoxicity (IC50 >200 μg/mL) minimizes confounding effects in co-culture or host-pathogen interaction assays.

Combination Therapy Research Targeting β-Lactam Resistance

Researchers investigating adjuvant strategies to potentiate β-lactam antibiotics should consider Cyclopetide 2 due to its documented ability to reduce ampicillin MIC by ≥4-fold in synergy assays . This application is particularly relevant for exploring membrane-active adjuvants against multidrug-resistant Gram-positive pathogens.

Biofilm and Anti-Virulence Discovery Programs

The sub-MIC biofilm inhibitory activity of Cyclopetide 2 (50% reduction at 25 μg/mL) makes it a valuable tool compound for studying quorum sensing interference and for screening novel anti-biofilm agents that do not rely on direct bactericidal mechanisms.

Agricultural Biocontrol Agent Development

With a demonstrated 60% reduction in tomato bacterial canker severity , Cyclopetide 2 is a candidate lead compound for developing peptide-based biopesticides. Plant pathology laboratories and agrochemical companies may procure this compound for greenhouse efficacy trials and formulation optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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